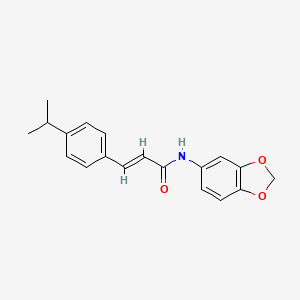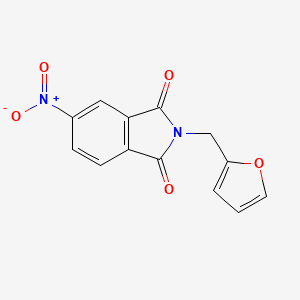
N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide is a chemical compound that belongs to the class of nitrobenzamides. This compound is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with an ethylpropyl group and a methyl group. Nitrobenzamides are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide typically involves the nitration of an aromatic amine. One common method is the nitration of N-(1-ethylpropyl)-3,4-xylidine using nitric acid in the presence of acetic acid. The reaction conditions include maintaining a molar ratio of nitric acid to the aromatic amine between 2:1 and 3:1, and a molar ratio of the aromatic amine to acetic acid between 1:2 and 1:16 .
Industrial Production Methods: Industrial production of this compound often employs continuous flow nitration processes. These processes utilize pinched tube reactors to ensure efficient heat and mass transfer, allowing for the smooth scale-up of the reaction . The production capacity can reach up to 50 kg/day using optimized conditions.
化学反応の分析
Types of Reactions: N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of hydroxyl or carboxyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Reduction: 2-amino-N-(1-ethylpropyl)-3-methylbenzamide.
Oxidation: 2-hydroxy-N-(1-ethylpropyl)-3-methylbenzamide.
Substitution: 2-chloro-N-(1-ethylpropyl)-3-methylbenzamide.
科学的研究の応用
N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of herbicides and pesticides due to its ability to inhibit the growth of unwanted plants
作用機序
The mechanism of action of N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit specific enzymes or disrupt cellular processes, resulting in its antimicrobial or anticancer activities .
類似化合物との比較
Pendimethalin: N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine.
Butralin: N-sec-butyl-2,6-dinitro-3,4-xylidine.
Oryzalin: 3,5-dinitro-N4,N4-dipropylsulfanilamide.
Comparison: N-(1-ethylpropyl)-2-methyl-3-nitrobenzamide is unique due to its specific substitution pattern on the benzene ring. Unlike pendimethalin, which has two nitro groups, this compound has only one nitro group, which affects its reactivity and biological activity. The presence of the ethylpropyl group also distinguishes it from other similar compounds, influencing its solubility and interaction with biological targets .
特性
IUPAC Name |
2-methyl-3-nitro-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-10(5-2)14-13(16)11-7-6-8-12(9(11)3)15(17)18/h6-8,10H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHBMQFEVLITIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE](/img/structure/B5744749.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-methyl-1H-benzimidazol-2-amine](/img/structure/B5744756.png)
![N-[(E)-(4-bromophenyl)methylideneamino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5744765.png)
![1-Ethyl-6-hydroxy-5-[(3-methoxyphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B5744776.png)




![[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,4-dimethylbenzoate](/img/structure/B5744818.png)

![1-[(2-fluorophenyl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5744835.png)
